molecular formula C15H18N2O4 B2857465 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea CAS No. 1396809-97-4

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea

Cat. No. B2857465
M. Wt: 290.319
InChI Key: DQLZVXXXALVFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

Synthesis and Analytical Applications

  • Deuterium-labeled derivatives of related compounds have been synthesized for use as internal standards in LC–MS analysis, highlighting their role in pharmacokinetics and drug analysis studies. This approach aids in accurately studying drug absorption and distribution (Liang et al., 2020).

Chemical Properties and Synthesis Techniques

  • Furan derivatives have been explored for their significant radical-scavenging activity, indicating potential applications in the development of antioxidant agents. Compounds with furan units have been shown to exhibit potent activity compared to established controls (Li et al., 2008).
  • Synthetic pathways involving lithiated methoxyallene have demonstrated the potential for creating enantiomerically pure furan derivatives, showcasing methods for the synthesis of complex organic molecules (Hormuth & Reissig, 1991).

Potential Therapeutic Applications

  • Anticancer and antiangiogenic activities have been noted in compounds structurally related to 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea. Research has shown that these compounds can inhibit cancer cell growth and disrupt vascular networks in tumors at nanomolar concentrations, providing a foundation for further exploration in cancer therapy (Romagnoli et al., 2015).

Chemical Reactions and Mechanisms

  • Mechanistic studies have detailed the reactions of carbene complexes with acetylenes leading to furan formation. These findings are pivotal for understanding the chemical behavior of furan derivatives and their potential applications in synthetic chemistry (Mccallum et al., 1988).

Environmental and Biological Research

  • Biobased polyesters incorporating furan derivatives highlight the role of these compounds in developing sustainable materials. Research in this area emphasizes the environmental benefits and potential applications of furan-based polymers in various industries (Jiang et al., 2014).

properties

IUPAC Name

1-[2-(furan-3-yl)-2-hydroxyethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-20-13-4-2-11(3-5-13)8-16-15(19)17-9-14(18)12-6-7-21-10-12/h2-7,10,14,18H,8-9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZVXXXALVFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea

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